
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.99 .
Synthesis Analysis
Pinacol boronic esters, such as our compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of reactions. For example, they can be used in Suzuki-Miyaura coupling . Protodeboronation of these esters, particularly using a radical approach, has been reported .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 130-135 °C .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic acid esters, including 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester . This reaction is widely used for creating carbon-carbon bonds in organic synthesis . It allows for the joining of two different organic groups, often leading to the formation of complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis, particularly at physiological ph, may impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester’s action are likely dependent on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester . For instance, the compound’s susceptibility to hydrolysis increases at physiological pH, which may affect its stability and reactivity .
Propriétés
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCTMFOBKRHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


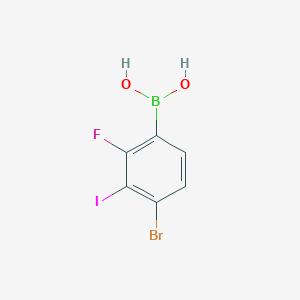
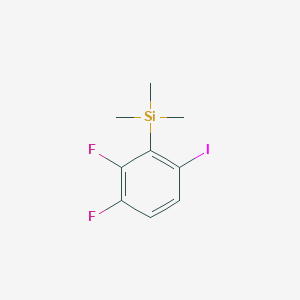
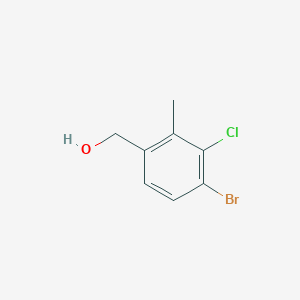
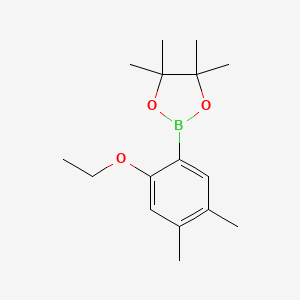
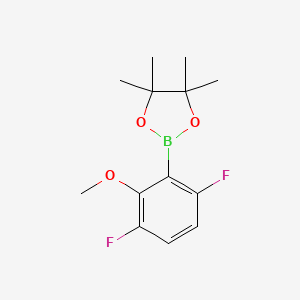




![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
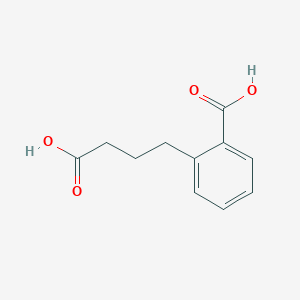
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)